N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-2-11-25-19(29)15-8-4-6-10-17(15)27-20(25)24-26(21(27)30)13-18(28)23-12-14-7-3-5-9-16(14)22/h3-10H,2,11-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWFEKMLKYXDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on various research findings.
- Molecular Formula : C21H20ClN5O3
- Molecular Weight : 425.9 g/mol
- CAS Number : 1242903-56-5
Structure
The compound features a quinazoline moiety fused with a triazole ring and a chlorobenzyl substituent. This unique structure may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole and quinazoline have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain triazole derivatives demonstrated strong antimicrobial activity against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | E. coli | 32 µg/mL |
| Quinazoline Derivative B | S. aureus | 16 µg/mL |
| N-(2-chlorobenzyl) Compound | Pseudomonas aeruginosa | TBD |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For example, compounds containing the triazole ring have been noted for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells.
A notable study screened a library of compounds, identifying several with promising anticancer activity against multicellular spheroids, which mimic in vivo tumor environments . The specific activity of this compound remains to be fully characterized but suggests potential as an anticancer agent.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial and cancer cells, leading to cell death.
Case Studies
A comparative analysis of the biological activities of this compound with known active compounds reveals its potential efficacy:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives found that those with halogen substitutions exhibited enhanced potency against resistant strains of bacteria . This suggests that this compound could follow a similar trend.
Case Study 2: Anticancer Screening
In another investigation focusing on the antiproliferative effects of quinazoline derivatives against various cancer cell lines (e.g., breast and lung cancer), the compounds demonstrated significant IC50 values indicating their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Compounds containing quinazoline and triazole derivatives have been widely studied for their anticancer properties. Research indicates that derivatives of quinazoline exhibit potent activity against various cancer cell lines. For instance, studies have shown that certain quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .
1.2 Antimicrobial Properties
N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the triazole ring enhances its ability to inhibit bacterial growth by interfering with essential cellular processes .
1.3 Anticonvulsant Effects
The triazole moiety is associated with anticonvulsant activity. Compounds with similar structures have been reported to exhibit efficacy in reducing seizure activity in animal models. This suggests potential applications in treating epilepsy and other neurological disorders .
Pharmacological Applications
2.1 Enzyme Inhibition
The compound's structure allows it to act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, compounds with triazole rings have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the nervous system. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
2.2 Anti-inflammatory Properties
Research has indicated that certain quinazoline derivatives can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines. This makes this compound a candidate for further studies aimed at treating inflammatory conditions .
Agricultural Applications
3.1 Pesticidal Activity
There is emerging interest in the use of triazole-containing compounds as pesticides due to their biological activity against various pests and pathogens affecting crops. The antimicrobial properties of this compound suggest it could be developed into an effective agricultural treatment to protect plants from fungal infections and bacterial diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects of quinazoline derivatives on cancer cell lines | Found significant inhibition of cell proliferation in multiple cancer types |
| Research on Antimicrobial Effects | Assessed the antibacterial properties of triazole derivatives | Demonstrated effectiveness against both gram-positive and gram-negative bacteria |
| Evaluation of Anticonvulsant Properties | Analyzed the anticonvulsant potential in animal models | Showed reduced seizure frequency with specific derivatives |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Variations
- N-(4-chlorophenyl)-2-(4-benzyl-triazoloquinazolinyl)acetamide (): This analog substitutes the 2-chlorobenzyl group with a 4-chlorophenyl moiety and replaces the propyl group with a benzyl ring. The positional isomerism (4-chloro vs. 2-chloro) may alter electronic properties and binding affinity, as chlorine’s electron-withdrawing effects influence lipophilicity and receptor interactions.
- N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-quinazolin-3-yl)acetamide (): This compound lacks the triazole ring but retains a quinazolinone core. The absence of the triazole ring simplifies the scaffold, which may reduce synthetic complexity but limit multi-target activity .
- Thiazole- and Pyrimidine-Based Chloroacetamides (): Examples like 2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide replace the triazoloquinazoline core with a thiazole or pyrimidine ring. However, the lack of fused rings may reduce conformational rigidity and target selectivity .
Pharmacological Implications
- Metabolic Stability: The propyl group in the target compound may offer better metabolic stability compared to benzyl () or bulky aryl groups (), as alkyl chains are less prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
